2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid
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Overview
Description
“2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid” is a synthetic estrogen receptor agonist . It binds to estrogen receptors and activates them, triggering the classic downstream effects of estrogens such as increased breast cancer cell proliferation and decreased levels of sex hormone binding globulin .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline.Molecular Structure Analysis
The molecular formula of this compound is C15H12N2O7. Its molecular weight is 302.29 g/mol . The IUPAC name is 2-(2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)acetic acid .Chemical Reactions Analysis
This compound is mainly used for the synthesis of organic compounds . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed information about its physical and chemical properties could not be found in the available resources.Scientific Research Applications
IDO1 Inhibition
IDO1 (Indoleamine 2,3-dioxygenase 1): is an enzyme involved in tryptophan metabolism. Inhibition of IDO1 has therapeutic implications in cancer immunotherapy. Researchers have explored the use of 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid as an IDO1 inhibitor, aiming to enhance immune responses against tumors .
Anticancer Properties
The compound’s isoindoline scaffold suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy .
Neuroprotection and Neurodegenerative Diseases
Given its structural resemblance to certain neurotransmitters, 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid has been explored for neuroprotective properties. It may offer therapeutic benefits in neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Researchers have investigated whether this compound exhibits anti-inflammatory effects by modulating key pathways. Its potential as an anti-inflammatory agent warrants further investigation .
Antioxidant Activity
The presence of the isoindoline ring suggests antioxidant potential. Antioxidants protect cells from oxidative stress and may contribute to overall health. Studies have examined the antioxidant properties of this compound .
Chemical Biology and Medicinal Chemistry
Scientists have used 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid as a chemical probe to study biological processes. Its unique structure allows researchers to explore interactions with proteins, enzymes, and other cellular components. Additionally, medicinal chemists may modify its structure to develop novel therapeutic agents .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The primary target of this compound is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
The compound acts as a ligand for E3 ubiquitin ligase . It recognizes E3 ubiquitin ligase and the target protein (IDO1), making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . By degrading the target protein (IDO1), it can suppress the activities of IDO1 . This leads to a decrease in the activation of IDO1, which is beneficial in the treatment of diseases like cancer where excessive activation of IDO1 is observed .
Result of Action
The result of the compound’s action is the suppression of IDO1 activities . This can lead to a decrease in the pathogenesis of diseases like cancer where IDO1 is excessively activated .
properties
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-12-4-3-11(14(21)16-12)17-7-9-2-1-8(6-13(19)20)5-10(9)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSACPARKQNJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid |
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